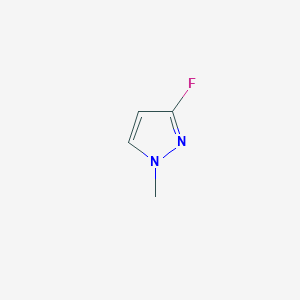

3-Fluoro-1-methyl-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2 |

|---|---|

Molecular Weight |

100.09 g/mol |

IUPAC Name |

3-fluoro-1-methylpyrazole |

InChI |

InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 |

InChI Key |

AYEPFBZMLHFDRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 1 Methyl Pyrazole and Its Derivatives

Strategies for Direct Fluorination of Pyrazole (B372694) Rings

Direct fluorination of a pre-formed pyrazole ring is a primary strategy for synthesizing fluoropyrazoles. This approach involves the substitution of a hydrogen atom on the pyrazole core with a fluorine atom.

Electrophilic Fluorination Techniques (e.g., utilizing Selectfluor)

Electrophilic fluorinating agents are widely used for the direct fluorination of pyrazole rings. researchgate.net Among these, Selectfluor (F-TEDA-BF4) is a popular, stable, and commercially available reagent. brynmawr.eduorganic-chemistry.org

The reaction of 3,5-disubstituted pyrazoles with Selectfluor® can lead to the formation of 4-fluorinated pyrazoles with yields reaching up to 67%. rsc.org In some cases, fluorination of 3,5-diarylpyrazole substrates with Selectfluor™ in acetonitrile (B52724) can yield not only the expected 4-fluoropyrazole derivatives but also 4,4-difluoro-1H-pyrazoles. researchgate.netresearchgate.net

Research comparing the direct electrophilic fluorination of pyrazoles at the C(4) position using either Selectfluor or a 10% F2/N2 gas mixture has shown that both methods can produce mixtures of mono- and difluoropyrazoles. sci-hub.se For instance, the fluorination of 1-aryl-3,5-substituted pyrazoles can be achieved using microwave irradiation in the presence of Selectfluor in acetonitrile, yielding 4-fluorinated pyrazoles in up to 60% yield. researchgate.net This microwave-assisted method often accelerates the reaction compared to conventional heating. researchgate.net

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 3,5-Disubstituted Pyrazoles | Selectfluor® | - | 4-Fluorinated Pyrazoles | Up to 67% | rsc.org |

| 1-Aryl-3,5-substituted Pyrazoles | Selectfluor | MeCN, MW irradiation | 4-Fluorinated Pyrazoles | Up to 60% | researchgate.net |

| 3,5-Diarylpyrazoles | Selectfluor™ | Acetonitrile | 4-Fluoropyrazoles & 4,4-Difluoropyrazoles | - | researchgate.netresearchgate.net |

This table summarizes yields for electrophilic fluorination reactions on various pyrazole substrates.

Direct Fluorination with Elemental Fluorine (F2)

Elemental fluorine (F2) is a powerful and highly reactive fluorinating agent. Its use requires specialized equipment and handling procedures, often involving dilution with an inert gas like nitrogen and continuous flow reactors to ensure selectivity and safety. sci-hub.seresearchgate.net

Direct fluorination of pyrazole substrates with elemental fluorine can lead to low yields due to significant tar formation. beilstein-journals.org However, a continuous two-step flow process has been developed to synthesize 4-fluoropyrazole derivatives. This method involves the initial fluorination of a 1,3-dicarbonyl compound with a 10% F2/N2 gas mixture in a flow channel, followed by an in-situ cyclization reaction with a hydrazine (B178648). beilstein-journals.org This approach avoids the direct, often problematic, fluorination of the heterocycle itself and allows for the synthesis of various 4-fluoro-3,5-dimethylpyrazole derivatives. beilstein-journals.org

| Precursor | Reagents | Process | Product | Reference |

| 1,3-Dicarbonyl compound | 1) 10% F2/N2, 2) Hydrazine | Continuous flow | 4-Fluoropyrazole derivative | beilstein-journals.org |

This table illustrates the two-step continuous flow process for synthesizing 4-fluoropyrazoles using elemental fluorine.

Oxidative Fluorination Approaches

Oxidative fluorination represents a unique pathway where fluorination is accompanied by an oxidation event or an unexpected bond cleavage. A notable example is the reaction of 4-hydroxymethylpyrazoles with Selectfluor in acetonitrile. sci-hub.se This reaction unexpectedly yields 4-fluoropyrazoles through a C-C bond cleavage, rather than simple substitution, with yields ranging from 47% to 63%. sci-hub.se Interestingly, this transformation does not require any metal catalyst. sci-hub.se When similar pyrazoles with different substituents at the C(4) position (such as CH2OMe, CH2F, CH2N3, or CH2NHMe) are used, they also yield the same 4-fluorinated product. sci-hub.se

Cycloaddition Reactions in Fluorinated Pyrazole Synthesis

Cycloaddition reactions provide a powerful alternative to direct fluorination, constructing the fluorinated pyrazole ring from acyclic, fluorinated precursors.

[3+2] Cycloaddition with Fluorinated Diazoalkanes and Alkynes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis. In the context of fluorinated pyrazoles, this often involves the reaction of a fluorinated 1,3-dipole, such as a fluorinated diazoalkane, with a dipolarophile like an alkyne or alkene. sci-hub.senih.gov

For example, difluoromethyl-substituted pyrazoles can be synthesized through the [3+2] cycloaddition of in situ-generated difluoromethyldiazomethane (CF2HCHN2) with electron-deficient alkynes, affording yields between 29% and 83%. sci-hub.se Similarly, trifluoromethylated pyrazoles can be accessed by reacting 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) with alkynes or alkenes. nih.gov The reaction with alkenes initially forms pyrazolines, which can then be oxidized to the aromatic pyrazole. nih.gov A one-pot, three-step sequence involving the [3+2] cycloaddition of CF3CHN2 with styrene (B11656) derivatives, followed by isomerization and oxidation, provides access to 5-aryl-3-trifluoromethylpyrazoles. nih.gov

Another variation employs in situ generated trifluoroacetonitrile (B1584977) imines, which undergo a [3+2] cycloaddition with enones to produce trans-configured 5-acyl-pyrazolines. These intermediates can then be aromatized using manganese dioxide (MnO2) to yield the final trifluoromethylated pyrazole. nih.gov

| 1,3-Dipole | Dipolarophile | Product Type | Yield | Reference |

| CF2HCHN2 | Electron-deficient alkynes | Difluoromethyl-substituted pyrazoles | 29-83% | sci-hub.se |

| CF3CHN2 | Styrene derivatives | 5-Aryl-3-trifluoromethylpyrazoles | Good | nih.gov |

| Trifluoroacetonitrile imines | Enones | Trifluoromethylated pyrazoles | High | nih.gov |

This table shows various [3+2] cycloaddition strategies for synthesizing fluorinated pyrazoles.

Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes

A novel and efficient protocol for synthesizing fluorinated pyrazoles involves a gold(I)-catalyzed tandem aminofluorination of alkynes. acs.orgnih.gov This one-pot procedure utilizes alkynyl hydrazone substrates, a gold(I) catalyst, and an electrophilic fluorine source like Selectfluor. acs.org

The reaction proceeds under mild conditions, typically at room temperature in acetonitrile, and offers a broad substrate scope. acs.orgacs.org The process involves a gold-catalyzed cyclization of the hydrazone onto the alkyne moiety, followed by a fluorination step. acs.org Optimization studies have shown that a combination of a gold(I) chloride precatalyst (like Ph3PAuCl) with a silver salt cocatalyst (such as AgOTf) provides good catalytic activity, though various gold catalysts have been explored. acs.orgbeilstein-journals.org This method provides a direct route to fluoropyrazoles from readily available alkyne precursors. acs.org

Condensation and Cyclization Routes for Pyrazole Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of these target compounds. Various strategies have been developed that utilize fluorinated precursors to build the heterocyclic core.

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic and straightforward method for synthesizing pyrazoles. nih.govmdpi.com To produce fluorinated pyrazoles, this method is adapted by using fluorinated 1,3-dicarbonyl substrates. The cyclocondensation of unsymmetrical fluorinated diketones, such as 4,4,4-trifluoro-1-arylbutan-1,3-diones, with substituted hydrazines like methylhydrazine can lead to a mixture of two regioisomers. nih.gov The reaction conditions, particularly the solvent, can influence the regioselectivity. For instance, using aprotic dipolar solvents such as N,N-dimethylacetamide has been shown to improve regioselectivity in favor of one isomer compared to reactions run in protic solvents like ethanol. nih.gov

A specific patented method for preparing derivatives of 3-fluoroalkyl-1-methyl-pyrazole involves a multi-step process beginning with a fluoroacetyl halide. google.comgoogle.com In this sequence, a fluoroacetyl halide is first reacted with dimethylamino vinyl methyl ketone in a condensation reaction. google.com The resulting intermediate, a 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione derivative, serves as the 1,3-dicarbonyl equivalent. This intermediate is then subjected to a ring-closing reaction with methyl hydrazine to produce a 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative, which can be further oxidized to the corresponding carboxylic acid. google.comgoogle.com This approach provides a structured route to specifically functionalized 3-fluoroalkyl-1-methyl-pyrazoles.

| 1,3-Dicarbonyl Equivalent | Hydrazine | Key Condition | Product | Reference |

|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | N,N-dimethylacetamide | Regioisomeric mixture of 1-aryl-3-phenyl-5-(trifluoromethyl)pyrazole and 1-aryl-5-phenyl-3-(trifluoromethyl)pyrazole | nih.gov |

| 3-(Dimethylaminomethylene)-1,1-difluoro-2,4-pentanedione | Methylhydrazine | Ring-closing reaction | 3-(Difluoromethyl)-1-methyl-4-acetylpyrazole | google.com |

| 1,1,1-Trifluoro-2,4-pentanedione (TFPD) | Hydrazine Hydrate | Ethanol, reflux | 3(5)-Trifluoromethyl-5(3)-methylpyrazole | nih.gov |

Fluorinated enaminones and ynones are highly valuable intermediates for constructing fluorinated pyrazoles. sci-hub.se Fluoroalkyl ynones, in particular, serve as versatile building blocks. A facile and scalable synthetic route has been developed for 3- or 5-fluoroalkyl-substituted pyrazoles through the cyclization of fluoroalkyl ynones with hydrazines. nih.gov For example, reacting fluoroalkyl ynones with hydrazine (N₂H₄) or methylhydrazine (MeNHNH₂) leads to the corresponding 3-fluoroalkyl-substituted pyrazoles in high yields (72–95%). nih.gov The regioselectivity of the reaction with methylhydrazine can be temperature-dependent, sometimes yielding a single regioisomer at lower temperatures (0 °C). nih.gov

This methodology allows for the introduction of various fluoroalkyl groups (e.g., -CF₃, -CHF₂) into the pyrazole ring, providing access to a diverse range of compounds for further derivatization. nih.gov

| Fluorinated Ynone Substrate | Hydrazine Reagent | Yield | Product | Reference |

|---|---|---|---|---|

| 4-(tert-Butyldimethylsilyloxy)-1,1,1-trifluorobut-3-yn-2-one | Hydrazine (N₂H₄) | 95% | (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol (after deprotection) | nih.gov |

| 4-(tert-Butyldimethylsilyloxy)-1,1-difluorobut-3-yn-2-one | Hydrazine (N₂H₄) | 80% | (3-(Difluoromethyl)-1H-pyrazol-5-yl)methanol (after deprotection) | nih.gov |

| 4-(tert-Butyldimethylsilyloxy)-1,1,1-trifluorobut-3-yn-2-one | Methylhydrazine (MeNHNH₂) | 90% | (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (after deprotection) | nih.gov |

| 4-(tert-Butyldimethylsilyloxy)-1,1-difluorobut-3-yn-2-one | Methylhydrazine (MeNHNH₂) | 72% | (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol (after deprotection) | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted fluorinated pyrazoles. One such strategy is a three-component reaction between fluoroalkylamines, sodium nitrite (B80452) (NaNO₂), and electron-deficient alkynes, which yields fluorinated pyrazoles in high yields. nih.gov

Another notable example is the consecutive three-component synthesis of 5-fluoroalkylpyrazoles. beilstein-journals.org This process involves the reaction of fluorinated β-ketoesters with dimethylformamide-dimethylacetal (DMFDMA) to form an enaminone intermediate, which then undergoes cyclization with a substituted hydrazine to regioselectively yield the target pyrazole. beilstein-journals.org A three-component synthesis of 4-fluoropyrazoles has also been achieved using aldehydes, hydrazines, and α-fluoronitroalkenes. sci-hub.se These MCRs provide rapid access to polysubstituted fluorinated pyrazoles from simple starting materials. sci-hub.sebeilstein-journals.org

Derivatization and Functionalization of Existing Fluorinated Pyrazole Scaffolds

An alternative to building the fluorinated pyrazole from scratch is to introduce fluorine or fluoroalkyl groups onto a pre-existing pyrazole ring.

Deoxofluorination involves the replacement of an oxygen atom in a hydroxyl or carbonyl group with one or more fluorine atoms. sci-hub.se This transformation can be a powerful tool for late-stage fluorination. While direct deoxofluorination of pyrazolones to fluoropyrazoles can be challenging, related transformations have been reported. For instance, an unexpected oxidative fluorination was observed when 4-hydroxymethylpyrazoles were heated with the electrophilic fluorinating agent Selectfluor® in acetonitrile. sci-hub.se This reaction resulted in the formation of 4-fluoropyrazoles in moderate yields (47–63%), effectively replacing the hydroxyl group with fluorine. sci-hub.se This method provides a unique pathway for the synthesis of C(4)-fluorinated pyrazoles from readily available hydroxymethyl precursors. sci-hub.se

Introducing fluoroalkyl groups, such as trifluoromethyl (-CF₃) or difluoromethyl (-CHF₂), onto the carbon or nitrogen atoms of a pyrazole ring can dramatically alter its properties. sci-hub.se

C-Fluoroalkylation refers to the formation of a carbon-carbon bond between the pyrazole ring and a fluoroalkyl group. Various methods exist to achieve this, often involving radical or transition-metal-catalyzed processes. sci-hub.se

N-Fluoroalkylation involves attaching a fluoroalkyl group to a nitrogen atom of the pyrazole ring. sci-hub.se Recent advances in this area include N-heterocyclic carbene (NHC)-catalyzed fluoroalkylation reactions, which offer a versatile strategy for accessing these compounds under mild conditions. rsc.org Efficient strategies have also been developed for synthesizing key building blocks like 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are valuable intermediates for agrochemical and medicinal chemistry. acs.org These methods often involve the initial synthesis of a regioisomeric mixture followed by separation and subsequent functionalization. acs.org

Regioselective Functionalization Techniques

Achieving regioselectivity is paramount in the synthesis of specifically substituted pyrazoles. Techniques such as lithiation, bromination, and ortho-metalation are instrumental in controlling the position of functional groups on the pyrazole ring.

Lithiation: The metalation of 1-methylpyrazole (B151067) using n-butyllithium has been a subject of study to control regioselectivity. acs.org The lithiation of 1-phenylpyrazoles, for instance, can be directed to the ortho position of the phenyl group. oup.com In the case of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation in a flow reactor has enabled the synthesis of a variety of functionalized derivatives. enamine.net

Bromination: The bromination of pyrazoles often requires careful control to achieve the desired regioselectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective bromination of aromatic compounds. mdpi.com The bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl isomer can be achieved using NBS under mild conditions. enamine.net The use of γ-picolinium bromochromate in acetonitrile has also been reported for the regioselective bromination of aromatic compounds, yielding monobromo products at the para-position. orientjchem.org

Ortho-metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. baranlab.org This technique relies on a directing metalation group (DMG) to guide the deprotonation to an adjacent position. baranlab.org The 5-trifluoromethyl and 3,5-dimethylpyrazolyl groups have been shown to act as ortho-directing groups in the lithiation of 1-phenylpyrazoles. oup.com

Green Chemistry Approaches in 3-Fluoro-1-methyl-pyrazole Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of pyrazole derivatives. jetir.orgthieme-connect.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a highly effective method for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com This technique has been successfully employed in the synthesis of various pyrazole derivatives. dergipark.org.tr For example, a solvent-free, microwave-assisted approach has been developed for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles. mdpi.com Microwave irradiation has also been used in the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, achieving high yields in a short reaction time. dergipark.org.tr

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes waste and can simplify the purification process. nih.gov A solvent-free, two-step mechanochemical synthesis of trifluoromethylated and non-fluorinated polysubstituted pyrazoles has been described. nih.gov This method involves the [3+2]-cycloaddition of in situ-generated nitrile imines and chalcones, followed by oxidation. nih.gov Additionally, a solvent-free microwave-assisted synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides has been reported. dergipark.org.tr

Atom-Efficient Routes and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. jetir.org The development of atom-efficient routes is crucial for sustainable chemical manufacturing. For instance, an atom-economical elongation of an acid chloride to ethyl 4-chloro-4,4-difluoro-3-oxobutanoate can be achieved using ketene. acs.org Furthermore, a method for preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid has been developed with characteristics of high yield, good atomic economy, and low waste generation. google.comgoogle.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govnih.gov This technology is particularly well-suited for handling hazardous intermediates and for scaling up reactions. A multi-step continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed, allowing for the sequential modification of a common pyrazole core. nih.gov The synthesis of N-aryl pyrazoles has also been achieved using a telescoped continuous flow approach, which minimizes the accumulation of energetic intermediates. acs.org Furthermore, continuous flow reactors, including microreactors, have been utilized for the synthesis of fluorinated pyrazoles like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP). google.com

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, scalability, and process optimization. google.com For the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides, various industrial methods have been developed and optimized. google.comwikipedia.org

One industrial approach involves the Claisen condensation of ethyl difluoroacetate, followed by cyclization with methylhydrazine and subsequent hydrolysis. google.com Process optimization efforts have focused on improving reaction conditions and work-up procedures to enhance yield and reduce waste. google.com For example, modifications to the work-up of the Claisen condensation have been developed to address issues with phase separation and residual water. google.com

Another patented method for the industrial production of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid involves a three-step process starting from a fluoroacetyl halide derivative. google.com This route is noted for its short reaction pathway, low raw material costs, and high reaction yields, making it suitable for large-scale manufacturing. google.com The optimization of large-scale manufacturing of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been a focus for major agrochemical companies. wikipedia.org

Reactivity and Reaction Mechanisms of 3 Fluoro 1 Methyl Pyrazole Systems

Influence of the Fluorine Atom on Reaction Pathways

The presence of fluorine, the most electronegative element, imparts unique inductive and steric effects that modulate the reactivity of the pyrazole (B372694) ring. olemiss.edutandfonline.com These effects are crucial in determining how 3-fluoro-1-methyl-pyrazole interacts with other chemical species.

Inductive and Steric Effects of Fluorine on Reactivity

The fluorine atom's high electronegativity creates a strong electron-withdrawing inductive effect on the pyrazole ring. olemiss.edu This effect polarizes the molecule, influencing the electron density at various positions on the ring and impacting its reactivity. vulcanchem.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the metabolic stability of fluorinated compounds by making the C-F bond more resistant to cleavage compared to a C-H bond. tandfonline.comsmolecule.com

While fluorine is only slightly larger than hydrogen, its introduction can still cause steric effects, albeit minimal, that influence the molecule's conformation and how it binds to other molecules or surfaces. olemiss.edutandfonline.com

Table 1: Comparison of Bond Properties and Van der Waals Radii

| Bond | Bond Length (Å) | Bond Energy (kcal/mol) | Element | Van der Waals Radius (Å) |

| C-H | 1.09 | 99 | H | 1.20 |

| C-C | 1.54 | 83 | C | 1.70 |

| C-F | 1.35 | 116 | F | 1.47 |

| C-Cl | 1.77 | 79 | Cl | 1.75 |

| C-Br | 1.94 | 66 | Br | 1.85 |

This table illustrates the unique properties of the C-F bond compared to other common bonds in organic molecules. Data sourced from various chemical literature. olemiss.edu

Modulation of Nucleophilic and Electrophilic Reactivity by Fluorine

The strong inductive effect of the fluorine atom significantly modulates the nucleophilic and electrophilic character of the pyrazole ring. The electron-withdrawing nature of fluorine decreases the electron density of the pyrazole ring, making it less nucleophilic and more susceptible to nucleophilic attack. mdpi.com Consequently, electrophilic substitution reactions on the pyrazole ring are generally disfavored at positions near the fluorine atom. nih.gov

Conversely, the electron withdrawal by fluorine increases the electrophilicity of certain positions on the pyrazole ring, making them more reactive towards nucleophiles. vulcanchem.com This altered reactivity profile is a key consideration in the synthetic applications of this compound.

Specific Reaction Types and Transformations

The unique electronic properties of this compound enable it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation and Reduction Reactions of the Pyrazole Core

The pyrazole core of this compound and related fluorinated pyrazoles can undergo both oxidation and reduction, although these reactions are less common than substitutions. evitachem.com Oxidation can lead to the formation of pyrazole oxides, while reduction can yield the corresponding reduced forms. smolecule.com For instance, the nitro group in compounds like 3-fluoro-4-nitro-1H-pyrazole can be reduced to an amine group using reagents such as palladium on carbon or iron in acidic conditions. evitachem.com The specific products of these reactions are highly dependent on the reagents and reaction conditions employed. smolecule.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring

Nucleophilic and electrophilic substitution reactions are fundamental to the chemistry of pyrazoles. In the case of this compound, the fluorine atom directs these substitutions. Generally, electrophilic substitution is favored at the C4 position, while nucleophilic attack is more likely at the C3 and C5 positions due to the electronic influence of the heteroatoms in the ring. nih.gov

The presence of the fluorine atom at the C3 position further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution. mdpi.comevitachem.com This allows for the selective introduction of various functional groups onto the pyrazole ring. For example, the fluorine atom itself can sometimes be displaced by strong nucleophiles under specific conditions. smolecule.com

Diels-Alder Reactivity of Fluorinated Pyrazoles

Fluorinated 4H-pyrazoles have been shown to participate in Diels-Alder reactions, a powerful tool for forming six-membered rings. iitk.ac.in The reactivity of these compounds as dienes is significantly influenced by the fluorine substituents. tandfonline.comnih.gov Fluorination at the saturated C4 position can induce hyperconjugative antiaromaticity, which destabilizes the diene and increases its reactivity in Diels-Alder cycloadditions. mdpi.comrsc.org

For instance, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits Diels-Alder reactivity, although it is 7-fold lower than that of its difluorinated analog, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP). mdpi.comnih.gov The reactivity of these fluorinated pyrazoles can be attributed to a combination of factors including antiaromaticity, predistortion of the ring into a conformation that resembles the transition state, and the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy. mdpi.comacs.org

Table 2: Diels-Alder Reaction Rate Constants

| Diene | Dienophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | 0.76 |

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | 5.2 |

This table compares the Diels-Alder reactivity of a monofluorinated and a difluorinated pyrazole with the same dienophile, highlighting the impact of the degree of fluorination. mdpi.com

Mechanistic Studies of Reactions Involving this compound and its Derivatives

The reactivity of the this compound scaffold is significantly influenced by the electronic properties of the fluorine atom and the substitution pattern on the pyrazole ring. The high electronegativity of fluorine acts as a powerful electron-withdrawing group, modulating the electron density of the heterocyclic ring and affecting its susceptibility to various reactions. olemiss.edu Mechanistic studies have elucidated several key pathways through which this compound and its derivatives react, including cycloaddition, condensation, and substitution reactions.

Cycloaddition Reactions

A prevalent mechanism for constructing the core ring of fluorinated pyrazoles is through [3+2] cycloaddition reactions. researchgate.netnih.gov This powerful approach often involves the in situ generation of fluorinated 1,3-dipoles, such as nitrile imines, which then react with suitable dipolarophiles like alkenes or alkynes. researchgate.netnih.govacs.org

Research into the synthesis of 3-trifluoromethylpyrazoles, a close derivative, demonstrates that trifluoroacetonitrile (B1584977) imines react with enones in a fully regio- and diastereoselective manner to produce trans-configured 5-acyl-pyrazolines. nih.govacs.orgacs.org The subsequent aromatization of these cycloadducts can be controlled by the choice of solvent. For instance, oxidation with manganese dioxide (MnO₂) in dimethyl sulfoxide (B87167) (DMSO) leads to fully substituted pyrazoles, whereas performing the oxidation in hexane (B92381) results in a deacylative pathway to yield 1,3,4-trisubstituted pyrazoles. nih.govacs.org This solvent-dependent selectivity highlights the nuanced control achievable in these cycloaddition-oxidation sequences. nih.govacs.org The general mechanism relies on the controlled formation of the N-N bond and subsequent ring closure, a strategy that avoids the direct use of potentially hazardous reagents like hydrazine (B178648). researchgate.net

Table 1: Solvent-Dependent Oxidation of Pyrazoline Intermediates

| Starting Material | Oxidant | Solvent | Major Product Type | Reference |

|---|---|---|---|---|

| 5-Acyl-pyrazoline | MnO₂ | DMSO | Fully Substituted Pyrazole | nih.govacs.org |

Condensation Reactions

The synthesis of the fluorinated pyrazole ring often relies on condensation reactions between a hydrazine derivative and a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netresearchgate.net The mechanism for the formation of fluorinated pyrazoles and their regioisomers has been studied in detail. For example, the reaction of a phenylhydrazine (B124118) with a fluorinated β-keto compound proceeds via nucleophilic attack of the hydrazine on the more electrophilic carbonyl carbon. The electron-withdrawing effect of the fluorine substituents increases the electrophilicity of the adjacent carbonyl group, promoting this initial attack and directing the regioselectivity of the cyclization. researchgate.net

In one studied case involving a β-ketonitrile, the reaction with hydrazine unexpectedly produced a 3-unsubstituted 4-fluoropyrazole. acs.org The isolation of an intermediate hydrazine adduct led to the proposal of an unprecedented mechanism involving condensation followed by a hydrazine-mediated reduction. acs.org This contrasts with the reaction of a monofluorinated β-ketoester, which condenses with hydrazine to yield the expected 4-fluoro-3-hydroxypyrazole. acs.org

A patented method for producing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key derivative, involves the Claisen condensation of ethyl difluoroacetate, followed by cyclization with methylhydrazine and subsequent hydrolysis. google.comgoogle.com

Table 2: Mechanistic Pathways in Condensation Reactions for Fluorinated Pyrazole Synthesis

| Fluorinated Precursor | Reagent | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Fluorinated β-ketonitrile | Hydrazine | Condensation followed by hydrazine-mediated reduction | 3-Unsubstituted 4-fluoropyrazole | acs.org |

| Monofluorinated β-ketoester | Hydrazine | Condensation-cyclization | 4-Fluoro-3-hydroxypyrazole | acs.org |

| Fluorinated 1,3-dicarbonyl | Phenylhydrazine | Nucleophilic attack followed by cyclization | Fluorinated pyrazole | researchgate.net |

Substitution and Functionalization Reactions

The this compound system can undergo various substitution reactions, with the regioselectivity governed by the inherent electronic nature of the pyrazole ring, further influenced by the fluoro and methyl substituents. The C-5 position is generally the most electrophilic site due to its proximity to the sp³-hybridized nitrogen, making it susceptible to deprotonation and subsequent functionalization. researchgate.net Conversely, the C-4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net

The presence of both fluorine and a nitro group on the pyrazole ring, as in 3-fluoro-4-nitro-1H-pyrazole, significantly enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution. evitachem.com The nitro group can be reduced to an amine, providing a handle for further derivatization. evitachem.com For derivatives like (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid, electrophilic substitution is predicted to occur at the C-5 position.

Transition-metal-catalyzed reactions are crucial for the C-H functionalization of pyrazoles, offering a direct route to complex derivatives without pre-functionalization. researchgate.net For instance, copper-catalyzed decarboxylative trifluoromethylation has been shown to be effective for pyrazole-containing substrates. nih.gov Mechanistic studies suggest these reactions can proceed through intermediates like benzyl (B1604629) iodides when applicable. nih.gov The Lewis basic N-2 nitrogen of the pyrazole ring often acts as a directing group in these catalytic cycles, guiding the functionalization to specific positions. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| 3-Fluoro-4-nitro-1H-pyrazole |

| 3-Trifluoromethylpyrazole |

| 4-Fluoro-3-hydroxypyrazole |

| 5-Acyl-pyrazoline |

| Dimethyl sulfoxide (DMSO) |

| Ethyl difluoroacetate |

| Hydrazine |

| Manganese dioxide |

| Methylhydrazine |

Spectroscopic and Structural Characterization of 3 Fluoro 1 Methyl Pyrazole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in defining the molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized 3-Fluoro-1-methyl-pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For fluorinated pyrazoles, multinuclear NMR studies, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, are particularly insightful. csic.esresearchgate.net

¹H NMR: Proton NMR spectra of 1-methyl-pyrazole derivatives show characteristic signals for the methyl group protons and the protons on the pyrazole (B372694) ring. For instance, in 1-methyl-3-organyl-5-halopyrazoles, the H-4 proton signals typically appear in the 5-7 ppm range. researchgate.net The chemical shifts are influenced by the nature and position of substituents on the pyrazole ring.

¹³C NMR: The ¹³C NMR spectra provide information on the carbon skeleton. The chemical shifts of the pyrazole ring carbons are characteristic of five-membered heteroaromatic systems. The presence of a fluorine atom induces observable C-F coupling constants, which are invaluable for confirming the position of fluorination. rsc.org

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. It provides direct evidence for the presence of fluorine and information about its electronic environment. For example, in a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles, an upfield shift in the ¹⁹F NMR chemical shift was observed when moving from the solution to the solid phase. csic.es

¹⁵N NMR: ¹⁵N NMR spectroscopy is a reliable method for determining the tautomeric form of nitrogen-containing heterocycles like pyrazoles. researchgate.net In N-substituted pyrazoles, the "pyrrole-type" nitrogen (N-1) is significantly more shielded than the "pyridine-type" nitrogen (N-2), allowing for unambiguous signal assignment. researchgate.net For 1-methyl-3-organyl-5-chloropyrazoles, the δ ¹⁵N values for the N-1 atom are found in the range of -178 to -188 ppm, while the N-2 atom resonates approximately 100 ppm downfield. researchgate.net

Table 1: Representative NMR Data for Fluorinated Pyrazole Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 1-methyl-3-organyl-5-chloropyrazoles | ¹H (H-4) | 5-7 | - | researchgate.net |

| 1-methyl-3-organyl-5-chloropyrazoles | ¹⁵N (N-1) | -178 to -188 | - | researchgate.net |

| 1-methyl-3-organyl-5-chloropyrazoles | ¹⁵N (N-2) | -76 to -81 | - | researchgate.net |

| 3-fluoro-4-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline | ¹³C | 158.7 | ¹J(C-F) = 250.8 | rsc.org |

| 3-fluoro-4-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline | ¹³C | 150.1 | ³J(C-F) = 10.6 | rsc.org |

This table is for illustrative purposes and specific values may vary based on the full molecular structure and solvent used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. In derivatives of this compound, characteristic absorption bands can be observed for C-F stretching, C=O stretching in carboxylic acid derivatives (around 1700 cm⁻¹), and various vibrations of the pyrazole ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the pyrazole ring and any attached chromophores gives rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π-π* transitions. The position of the absorption maximum (λmax) can be influenced by substituents and the solvent. nih.gov For example, fluorination can cause a redshift in λmax compared to non-fluorinated analogs, indicating an alteration of the electronic conjugation.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, confirming its molecular formula. mdpi.comrsc.orgkuleuven.be This technique is crucial for verifying the identity of newly synthesized compounds. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. researchgate.net

For fluorinated pyrazole derivatives, X-ray crystallography has confirmed the planarity of the pyrazole ring. smolecule.com In related structures, the dihedral angle between the pyrazole ring and substituted phenyl rings can vary. smolecule.comvulcanchem.com The solid-state packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···N) and weaker C-H···F interactions. smolecule.comnih.gov The crystal structure of a co-crystal of 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole revealed that N-H···N hydrogen bonds link four molecules into a ring motif. nih.gov

Analysis of Tautomerism and Isomerism in Pyrazole Systems

Pyrazole systems unsubstituted at the N-1 position can exhibit prototropic tautomerism, where a proton can move between the two nitrogen atoms of the pyrazole ring. researchgate.netsmolecule.com This results in the existence of two or more tautomeric forms in equilibrium. For example, 3(5)-substituted pyrazoles can exist as two distinct tautomers. researchgate.net The position of this equilibrium can be influenced by the nature of substituents, the solvent, and the physical state (solution vs. solid). csic.esresearchgate.net

NMR spectroscopy is a key tool for studying tautomerism in solution. csic.es In some cases, distinct signals for both tautomers can be observed and their relative populations determined by integration. For a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles, both tautomers were found to coexist in DMSO-d6 solution. csic.es In the solid state, however, often only one tautomer is present, as has been confirmed by solid-state NMR and X-ray crystallography. csic.es

Isomerism, including structural and stereoisomerism, is also an important consideration. For this compound, the position of the fluorine atom on the pyrazole ring is fixed at C-3. However, in more complex derivatives, regioisomerism can arise from different possible substitution patterns on other parts of the molecule. smolecule.com

Computational and Theoretical Investigations of 3 Fluoro 1 Methyl Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 3-Fluoro-1-methyl-pyrazole, such calculations would provide invaluable insights into its properties.

A typical DFT study on this molecule would involve geometry optimization to determine the most stable three-dimensional structure. This would be followed by the calculation of various electronic properties. Although specific data for this compound is not published, we can anticipate the expected outcomes based on general principles and studies of other fluorinated pyrazoles.

Expected Research Findings from a Hypothetical DFT Study:

Electronic Properties: Calculations would yield energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) would reveal the distribution of charge within the molecule. The electronegative fluorine atom at the 3-position is expected to create a region of negative electrostatic potential, while the pyrazole (B372694) ring's nitrogen atoms and the methyl group would also influence the charge distribution. These sites would be critical in determining intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) could be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

Since no specific literature data is available, the following table is a template of what would be expected from a DFT study. The values are for illustrative purposes only and are not based on actual calculations.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Modeling of Substituent Effects on Pyrazole Ring Systems

The substitution of a hydrogen atom with a fluorine atom at the 3-position and a methyl group at the 1-position significantly influences the electronic properties and reactivity of the pyrazole ring.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect would decrease the electron density of the pyrazole ring, particularly at the adjacent carbon atoms. This can influence the ring's susceptibility to electrophilic and nucleophilic attack. Furthermore, fluorine can also exert a weak, electron-donating mesomeric effect (+M effect) due to its lone pairs of electrons, though the inductive effect is generally dominant for halogens.

Detailed Research Findings (Inferred from General Principles):

Acidity and Basicity: The electron-withdrawing fluorine atom would be expected to decrease the basicity of the nitrogen atom at the 2-position compared to 1-methyl-pyrazole.

Aromaticity: The substituents would also modulate the aromaticity of the pyrazole ring. Computational studies on substituted pyrazoles often use indices like the Nucleus-Independent Chemical Shift (NICS) to quantify these changes.

Reaction Mechanisms: Theoretical modeling could be used to investigate the mechanisms of various reactions, such as electrophilic substitution. The positions most susceptible to attack would be determined by the combined electronic effects of the fluoro and methyl groups.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug design to predict the activity of new compounds and to optimize lead structures.

For a hypothetical QSAR study involving this compound and its derivatives, the following steps would be undertaken:

Dataset Collection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

While no specific QSAR studies on this compound are available, research on other fluorinated pyrazole derivatives has highlighted the importance of descriptors related to hydrophobicity, electronic properties, and steric factors in determining their biological activity. The fluorine atom, for instance, can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

Interactive Data Table: Common Descriptors in QSAR Studies of Pyrazole Derivatives

This table lists descriptors that would likely be relevant in a QSAR study of compounds like this compound.

| Descriptor Class | Example Descriptors | Relevance in Compound Design |

| Electronic | Dipole Moment, Partial Charges | Influence electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area | Determine the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and distribution. |

| Topological | Wiener Index, Kier & Hall Indices | Encode information about molecular branching and connectivity. |

Future Directions and Emerging Trends in 3 Fluoro 1 Methyl Pyrazole Research

Exploration of Potentially Undiscovered Classes of Fluorinated Pyrazoles

While significant progress has been made in synthesizing various fluorinated pyrazoles, the exploration of new structural classes remains a key frontier. nih.gov Current research has largely focused on derivatives with fluorine or trifluoromethyl groups at specific positions, but there is vast potential in exploring yet-to-be-synthesized congeners. mdpi.comolemiss.edu A 2021 review highlights several potentially interesting but largely unexplored classes of fluorinated pyrazoles, suggesting new avenues for discovery. nih.gov

Future research will likely target the development of synthetic methods for pyrazoles with less common fluorinated substituents or novel substitution patterns. The aim is to create molecules with unique electronic properties, lipophilicity, and metabolic stability, which could lead to improved performance in various applications. olemiss.edu The synthesis of complex, poly-functionalized fluorinated pyrazoles through multicomponent reactions is also an emerging area of interest. rsc.org

Table 1: Examples of Synthesized Fluorinated Pyrazole (B372694) Classes

| Pyrazole Class | Synthetic Precursors | Key Reaction Type | Reference |

| 5-aryl-3-trifluoromethyl pyrazoles | N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver-catalyzed reaction | mdpi.com |

| 1,3,5-trisubstituted pyrazoles | Aldehydes, ketones, and hydrazines | Microwave-assisted one-pot reaction | rsc.org |

| 4-fluoropyrazoles | α-fluoronitroalkenes | Regioselective intermolecular cyclization | olemiss.edu |

| 3-CF3-pyrazoles | Trifluoromethylated ynones and aryl (alkyl) hydrazines | Silver-catalyzed reaction | mdpi.com |

Integration with Novel and Automated Synthetic Technologies

The synthesis of pyrazole derivatives is increasingly benefiting from the integration of advanced technologies that offer greater efficiency, safety, and scalability compared to traditional batch methods. mdpi.comresearchgate.net Flow chemistry, in particular, has emerged as a powerful tool for synthesizing pyrazoles, including fluorinated analogues. mdpi.comgalchimia.com

Furthermore, the combination of high-throughput experimentation with automated library synthesis is accelerating the discovery of novel pyrazole-based compounds. whiterose.ac.ukwhiterose.ac.ukresearchgate.net These automated platforms enable the rapid generation of diverse compound arrays, which can be immediately screened for desired properties, streamlining the drug discovery and materials development process. whiterose.ac.ukwhiterose.ac.uk

Table 2: Comparison of Synthetic Technologies for Pyrazole Synthesis

| Technology | Key Advantages | Example Application | Reference |

| Flow Chemistry | Enhanced safety, precise control, scalability, reduced reaction times. | Two-stage synthesis of pyrazoles from acetophenones; rapid synthesis of fluorinated pyrazoles. | galchimia.commit.edunih.gov |

| Automated Synthesis | High-throughput library generation, accelerated discovery workflows. | Derivatization of novel pyrazole-based heterotricycles for drug discovery. | whiterose.ac.ukwhiterose.ac.uk |

| Microwave-Assisted Synthesis | Short reaction times, high yields. | One-pot synthesis of pyrano[2,3-c]pyrazole derivatives. | nih.gov |

| Ultrasonic Irradiation | Energy efficiency, catalyst-free options. | Synthesis of pyrano[2,3-c]pyrazole derivatives. | nih.gov |

Expanding Applications in Interdisciplinary Fields

The unique properties conferred by the fluorine atom mean that 3-Fluoro-1-methyl-pyrazole and related compounds have applications across a wide range of scientific fields. nih.govnih.gov While their utility in medicine and agriculture is well-established, emerging research is expanding their use into materials science and chemical biology. mdpi.comchemscene.com

In medicinal chemistry , fluorinated pyrazoles are core components of molecules designed to treat a variety of conditions. They are investigated as anti-inflammatory agents, antivirals, and for treating central nervous system disorders. nih.gov Specific derivatives, such as 3-trifluoromethylpyrazoles, have shown significant antiproliferative activity against cancer cell lines. nih.gov

In agrochemicals , fluorinated pyrazoles are found in a number of successful fungicides, where the fluorine substitution enhances metabolic stability and target binding. researchgate.net

In materials science , the distinct electronic and photophysical properties of pyrazole derivatives are being harnessed to develop novel sensors and organic materials. mdpi.com For instance, certain pyrazole derivatives exhibit fluorescence responses to specific ions, highlighting their potential in chemical sensing applications. rsc.orgmdpi.com

The field of coordination chemistry also utilizes fluorinated pyrazoles as ligands for creating organometallic complexes with unique catalytic or material properties. nih.govresearchgate.net

Environmental Impact Assessment of Synthetic Pathways

In line with the growing emphasis on sustainable practices in chemistry, a significant trend in pyrazole synthesis is the development of environmentally benign methodologies. nih.govbenthamdirect.com Researchers are actively working to minimize the environmental footprint of synthetic pathways by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govtandfonline.com

Key strategies in "green" pyrazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol-water mixtures is a primary focus. nih.govthieme-connect.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions eliminates solvent-related waste and can lead to faster reaction rates and easier product separation. tandfonline.com

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These one-pot reactions improve atom and step economy by combining multiple starting materials in a single operation, reducing waste and simplifying procedures. nih.govresearchgate.net

Recyclable Catalysts: Employing heterogeneous or magnetic nanoparticle catalysts that can be easily recovered and reused minimizes waste and improves the cost-effectiveness of the process. mdpi.comresearchgate.net

The assessment of a synthetic route's environmental impact is becoming a standard part of methodology development, with the goal of creating pathways that are not only efficient but also sustainable. mdpi.comeurekaselect.com

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-1-methyl-pyrazole, and how can reaction yields be improved?

The synthesis of this compound derivatives often involves cyclocondensation of fluorinated hydrazines with dicarbonyl compounds or cycloaddition reactions. However, classical methods face challenges such as low regioselectivity and substrate limitations . To improve yields:

- Methodology : Employ Eschenmoser ring contraction with mercaptoacetaldehyde as an acetylene equivalent, which enhances regioselectivity and access to 3-fluorinated pyrazoles .

- Optimization : Use microwave-assisted synthesis or catalytic systems (e.g., copper or rhodium catalysts) to accelerate reaction kinetics and reduce side products .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

- Characterization Techniques :

- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions (e.g., distinguishing 3-fluoro vs. 5-fluoro isomers) .

- NMR Spectroscopy : Use -NMR to detect fluorine environments and -NMR coupling patterns to confirm substitution patterns .

- LC-MS/HPLC : Quantify purity and detect trace impurities using reverse-phase chromatography with fluorinated mobile phases .

Q. What safety precautions are critical when handling this compound derivatives?

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy and fluorinated byproduct volatility .

- Storage : Store under inert gas (argon/nitrogen) at ≤−20°C to prevent hydrolysis of the fluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity issues arise in cycloaddition reactions due to competing pathways. Strategies include:

Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?

Q. How do contradictory data on fluorinated pyrazole bioactivity arise, and how can they be resolved?

Discrepancies often stem from variations in fluorination position or assay conditions. Mitigation strategies:

Q. What strategies enable late-stage functionalization of this compound for medicinal chemistry applications?

- Cross-Coupling : Perform Suzuki-Miyaura reactions with boronic acids at the 4-position, leveraging the electron-withdrawing fluoro group to activate the pyrazole ring .

- Click Chemistry : Incorporate triazole or thiazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance pharmacokinetic properties .

Q. How can fluorinated pyrazole derivatives be tailored for material science applications?

- Design : Synthesize π-conjugated derivatives (e.g., this compound-4-boronic acid) for organic electronics, leveraging fluorine’s electron-withdrawing effects to tune bandgaps .

- Self-Assembly : Functionalize with alkyl chains or aromatic groups to engineer liquid crystalline phases or supramolecular polymers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.